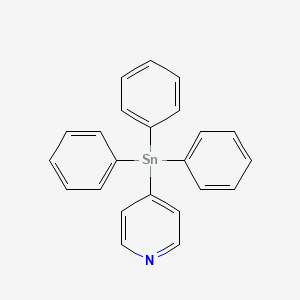
4-(Triphenylstannyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triphenylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a triphenylstannyl group at the 4-position. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. The presence of the tin atom bonded to three phenyl groups and a pyridine ring makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylstannyl)pyridine typically involves the reaction of pyridine with triphenyltin chloride. One common method is the Stille coupling reaction, where a halopyridine reacts with triphenyltin chloride in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions: 4-(Triphenylstannyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced under specific conditions to modify the tin-pyridine bond.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various halides or organometallic reagents in the presence of catalysts.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives .
科学研究应用
4-(Triphenylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique organometallic structure.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
作用机制
The mechanism of action of 4-(Triphenylstannyl)pyridine involves its interaction with molecular targets through its tin and pyridine moieties. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action .
相似化合物的比较
Triphenyltin chloride: Similar in structure but lacks the pyridine ring.
4-(Trimethylstannyl)pyridine: Similar but with trimethyl groups instead of triphenyl groups.
Pyridine derivatives: Compounds like 4-bromopyridine or 4-iodopyridine, which have different substituents at the 4-position.
Uniqueness: 4-(Triphenylstannyl)pyridine is unique due to the combination of the triphenylstannyl group and the pyridine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
属性
CAS 编号 |
92074-14-1 |
|---|---|
分子式 |
C23H19NSn |
分子量 |
428.1 g/mol |
IUPAC 名称 |
triphenyl(pyridin-4-yl)stannane |
InChI |
InChI=1S/3C6H5.C5H4N.Sn/c4*1-2-4-6-5-3-1;/h3*1-5H;2-5H; |
InChI 键 |
MYYYFELNDFLVOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


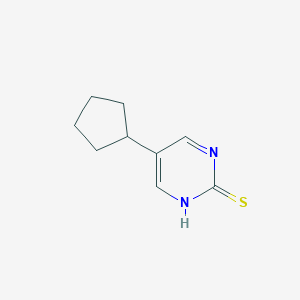
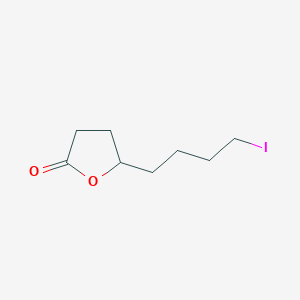
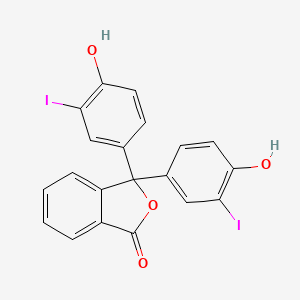
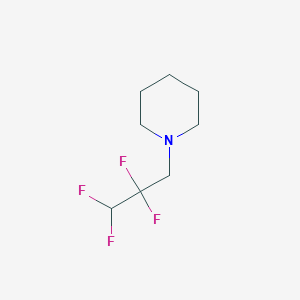
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)

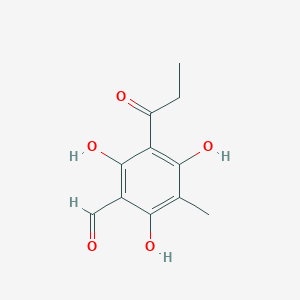

![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)
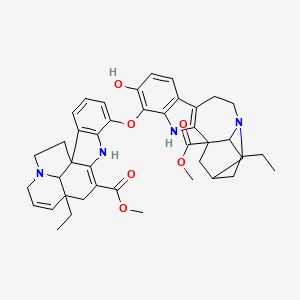

![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)


